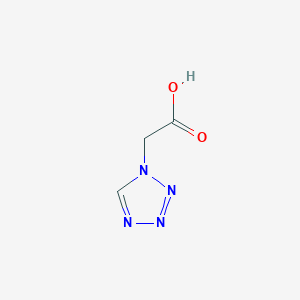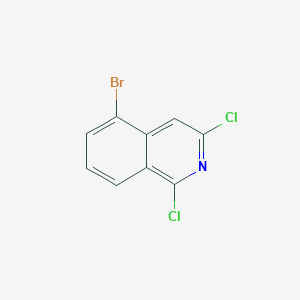
5-Bromo-1,3-dichloroisoquinoline
説明
5-Bromo-1,3-dichloroisoquinoline is a chemical compound with the linear formula C9H4BrCl2N . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dichloroisoquinoline consists of a central isoquinoline ring, with bromine and chlorine substituents at the 5 and 1,3 positions respectively . The molecular formula is C9H4BrCl2N .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,3-dichloroisoquinoline include a molecular weight of 276.94 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .科学的研究の応用
Chemical Synthesis and Ligand Formation
5-Bromo-1,3-dichloroisoquinoline is a valuable intermediate in chemical synthesis, offering diverse applications in the preparation of complex organic compounds. It is instrumental in the Friedländer synthesis for incorporating bromoquinoline into novel chelating ligands, leading to derivatives with high emission quantum yields. This approach is significant for developing optical materials and sensors (Hu, Zhang, & Thummel, 2003).
Drug Discovery Intermediate
In drug discovery, 5-Bromo-1,3-dichloroisoquinoline derivatives play a crucial role as intermediates. For instance, they are used in synthesizing PI3K/mTOR inhibitors, showcasing the compound's importance in the development of cancer therapies. The optimization of synthetic methods for such intermediates underscores their value in medicinal chemistry (Lei et al., 2015).
Photochromic Materials
The compound's derivatives are explored for creating photochromic materials, such as spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], demonstrating its application in developing materials that change color in response to light. This property is particularly relevant for creating smart coatings and optical storage devices (Voloshin et al., 2008).
Process Chemistry and Synthesis Optimization
The optimization of synthetic routes for 5-Bromo-1,3-dichloroisoquinoline derivatives highlights its significance in process chemistry. By improving synthesis methods, researchers can enhance the efficiency and yield of drug intermediates, facilitating quicker development cycles for pharmaceuticals (Nishimura & Saitoh, 2016).
Antiviral and Cytotoxic Activities
Certain 5-Bromo-1,3-dichloroisoquinoline derivatives exhibit notable antiviral and cytotoxic activities. Such compounds have been synthesized and evaluated against various viruses, including HIV and HSV, indicating their potential in antiviral therapy. Additionally, their cytotoxicity against cancer cells further underscores their relevance in oncological research (Selvam et al., 2010).
Chiral Complex Formation
The versatility of 5-Bromo-1,3-dichloroisoquinoline is also evident in its use for forming axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes. This application is significant in the field of organometallic chemistry, where such complexes can serve as catalysts in asymmetric synthesis, demonstrating the compound's utility beyond conventional organic synthesis (Grande-Carmona et al., 2015).
特性
IUPAC Name |
5-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAGOOGDCWION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloroisoquinoline | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


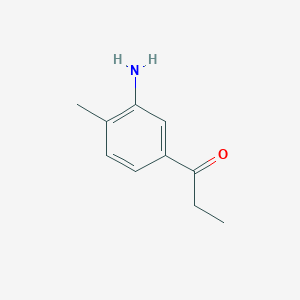
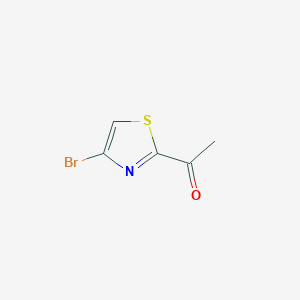
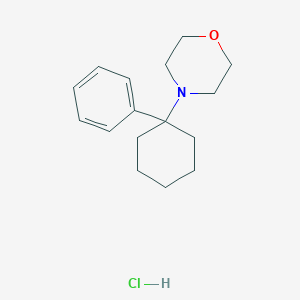
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)
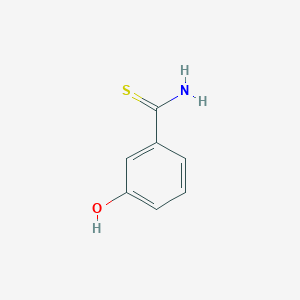
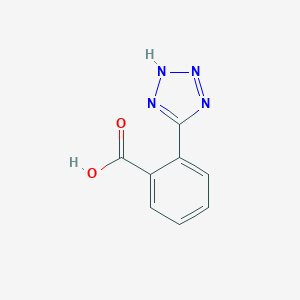
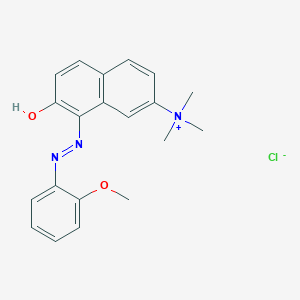
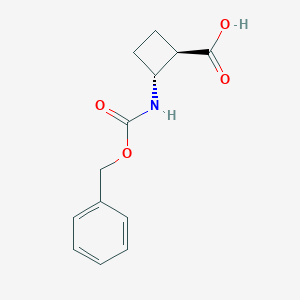
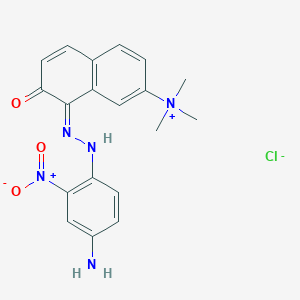

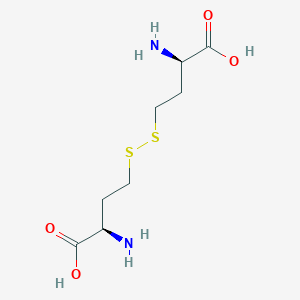
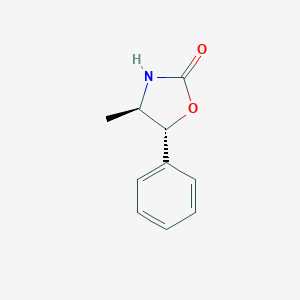
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)
